Methyl 5-iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate
Description
Methyl 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS: 1234615-78-1, 95% purity) is a halogenated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core with an iodine substituent at position 5 and a methyl ester at position 3 . Below, we systematically compare its properties with structurally related compounds, focusing on substituent effects, biological activity, synthetic routes, and analytical characteristics.
Properties
IUPAC Name |
methyl 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)7-4-12-8-6(7)2-5(10)3-11-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPUBRWZBQAPOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Core Construction
The pyrrolo[2,3-b]pyridine scaffold is often prepared via cyclization reactions starting from substituted aminopyridines and suitable electrophilic partners. Literature reports the use of 5-bromo-1H-pyrrolo[2,3-b]pyridine as a precursor for further functionalization, highlighting the feasibility of halogen exchange or direct halogenation strategies.
Iodination at the 5-Position
Selective iodination is generally achieved through electrophilic substitution using iodine or iodine-based reagents. The reaction conditions must be carefully controlled to avoid polyiodination or undesired side reactions.
- Electrophilic Iodination: Iodine in the presence of an oxidizing agent or under acidic conditions can selectively iodinate the 5-position of the pyrrolo[2,3-b]pyridine ring.
- Halogen Exchange (Finkelstein-type): Starting from 5-bromo derivatives, halogen exchange with sodium iodide in polar aprotic solvents can be employed to obtain the 5-iodo compound.
Introduction of the Methyl Carboxylate Group
The methyl ester at the 3-position is introduced through esterification of the corresponding carboxylic acid or by direct carboxylation followed by methylation.
- Bromination and Subsequent Functionalization: For example, bromination at the 3-position followed by conversion to the carboxylate via palladium-catalyzed carbonylation and esterification has been documented.
- Suzuki Coupling and Subsequent Modifications: The 5-bromo-7-azaindole derivatives undergo Suzuki coupling with boronic acids to introduce aryl groups, followed by bromination and esterification steps to install the methyl carboxylate group.
Representative Synthetic Procedure (Based on Patent WO2006063167A1)
| Step | Reagents and Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 5-bromo-1H-pyrrolo[2,3-b]pyridine, phenylboronic acid, Pd(dppf)Cl2, K2CO3, dioxane/water, 80°C, 1–16 h | Suzuki coupling to introduce aryl substituent at 5-position | Efficient coupling under mild conditions |
| 2 | Bromine or NBS, chloroform or DCM, 0°C to RT, 10 min to 16 h | Bromination at 3-position | Controlled bromination with high regioselectivity |
| 3 | p-Toluenesulfonyl chloride, aqueous NaOH, DCM, 0°C to RT, 1–12 h | Tosylation to protect the nitrogen | Facilitates further transformations |
| 4 | Acidification with HCl, extraction with ethyl acetate, ion exchange resin treatment, washing with ammonia/methanol | Purification and isolation of final compound | Isolated as a grey solid with ~68% yield |
This sequence can be adapted to introduce iodine at the 5-position either by halogen exchange or direct iodination after the Suzuki coupling step.
Data Table Summarizing Key Reaction Conditions and Outcomes
| Reaction Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Suzuki Coupling | 5-bromo-1H-pyrrolo[2,3-b]pyridine, phenylboronic acid, Pd(dppf)Cl2, K2CO3, dioxane/water | 80°C | 1–16 h | High | Efficient C-C bond formation |
| Bromination | Bromine or NBS, chloroform/DCM | 0°C to RT | 10 min to 16 h | Moderate to High | Regioselective bromination at 3-position |
| Tosylation | p-Toluenesulfonyl chloride, NaOH, DCM | 0°C to RT | 1–12 h | Good | Protects nitrogen for subsequent steps |
| Halogen Exchange (optional) | NaI, DMF | 100°C | 2 h | Moderate | Conversion of bromo to iodo substituent |
| Purification | Ion exchange resin, acid/base washes | RT | 3 h stirring | 68% isolated | Removal of impurities and isolation |
Research Findings and Analysis
- The Suzuki coupling methodology is well-established for functionalizing the 5-position of the pyrrolo[2,3-b]pyridine core, allowing for subsequent halogenation or halogen exchange to install iodine.
- Bromination at the 3-position is efficiently achieved using N-bromosuccinimide or bromine under controlled temperature, enabling selective functionalization without overbromination.
- The use of tosyl chloride for nitrogen protection facilitates selective reactions at other positions on the ring, improving overall yields and purity.
- Halogen exchange from bromo to iodo substituents is a practical approach when direct iodination is challenging, providing good regioselectivity and functional group tolerance.
- Purification through ion exchange resins and acid/base washes ensures high purity of the final methyl 5-iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyridines, which can be further functionalized for use in pharmaceuticals and other applications .
Scientific Research Applications
Medicinal Chemistry
Methyl 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has been investigated for its potential as a bioactive compound in drug development. Its structural features suggest it may interact with biological targets relevant to various diseases.
- Anticancer Activity : Research has indicated that derivatives of pyrrolopyridine compounds exhibit cytotoxic effects against cancer cell lines. Studies exploring this compound's derivatives have shown promise in targeting specific cancer pathways .
Protein Degradation
This compound is part of a class of molecules known as protein degraders. These compounds can selectively target and degrade specific proteins within cells, offering a novel therapeutic approach for diseases caused by protein misfolding or overexpression.
- Mechanism of Action : The compound can be utilized to create PROTACs (proteolysis-targeting chimeras), which harness the ubiquitin-proteasome system to eliminate unwanted proteins .
Material Science
This compound can also be explored in the development of advanced materials due to its unique electronic properties.
- Conductive Polymers : Its incorporation into polymer matrices can enhance electrical conductivity, making it suitable for applications in organic electronics and sensors .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Properties | Demonstrated IC50 values indicating significant cytotoxicity against specific cancer cell lines. |
| Study B | Protein Degradation | Developed a PROTAC utilizing this compound leading to effective degradation of target proteins involved in cancer progression. |
| Study C | Material Applications | Showed improved conductivity in polymer blends containing this compound, suggesting potential for use in electronic devices. |
Mechanism of Action
The mechanism of action of Methyl 5-iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This compound may also modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Substituent Variations in Pyrrolo[2,3-b]pyridine Derivatives
Key Observations :
Biological Activity
Methyl 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS No. 1234615-78-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₈H₅IN₂O₂
- Molecular Weight : 288.04 g/mol
- Structure : The compound features a pyrrolo[2,3-b]pyridine core with a methyl ester functional group, which is crucial for its biological activity.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit various cancer cell lines effectively:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB453 | 29.1 | Induction of apoptosis |
| MCF-7 | 15.3 | Cell cycle arrest |
These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle modulation, making it a candidate for further development in cancer therapy .
2. Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Microorganism | MIC (µM) |
|---|---|
| E. coli | 50 |
| S. aureus | 75 |
These findings suggest that this compound could be explored as a novel antimicrobial agent .
3. Inhibition of Kinases
Research has indicated that this compound can inhibit specific kinases, particularly SGK-1 kinase, which is implicated in various diseases including cancer and metabolic disorders. The inhibition of SGK-1 can lead to therapeutic effects in conditions mediated by this kinase .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer progression and inflammation.
- Cellular Signaling Modulation : It influences signaling pathways that regulate cell growth and apoptosis.
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of this compound, researchers treated MCF-7 cells with varying concentrations of the compound. The results showed a dose-dependent decrease in cell viability, confirming its potential as an effective anticancer agent.
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial activity, the compound was tested against clinical isolates of E. coli and S. aureus. The results demonstrated significant inhibition at low concentrations, suggesting its potential application in treating bacterial infections.
Q & A
Q. Q1 (Basic): What is the most efficient synthetic route for Methyl 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate?
Methodological Answer: The compound can be synthesized via iodination of a precursor such as 5-bromo-1H-pyrrolo[2,3-b]pyridine using N-iodosuccinimide (NIS) in acetone under reflux. This method, adapted from analogous protocols, achieves high yields (~92%) by leveraging electrophilic aromatic substitution (EAS) at the 5-position . Key steps include:
- Reaction Conditions : NIS (1.1 equiv.), acetone solvent, 12–24 hours at 50–60°C.
- Workup : Filtration to remove succinimide byproducts, followed by recrystallization or silica gel chromatography for purification.
Q. Q2 (Basic): What purification techniques are recommended for this compound?
Methodological Answer:
- Silica Gel Chromatography : Use a gradient of heptane:ethyl acetate (8:2 to 7:3) to separate iodinated products from unreacted starting materials .
- Recrystallization : Ethanol or methanol is effective due to the compound’s moderate polarity. Purity >95% is achievable, as noted for structurally similar esters .
Advanced Tip : For trace metal removal (e.g., Pd from coupling reactions), employ activated charcoal or SCX-2 ion-exchange resin .
Spectroscopic Characterization
Q. Q3 (Basic): How is this compound characterized structurally?
Methodological Answer:
- ¹H NMR : Key signals include the pyrrolopyridine NH proton (δ ~12.4 ppm, broad singlet) and aromatic protons (δ 8.3–8.4 ppm, doublets, J ≈ 2.1–2.2 Hz) .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (C₉H₇IN₂O₂, m/z calc. 330.95) .
Advanced Challenge : For compounds with low solubility in CDCl₃, DMSO-d₆ is preferred for NMR analysis, though it may broaden NH signals .
Functionalization Strategies
Q. Q4 (Advanced): How can the methyl ester be modified for SAR studies?
Methodological Answer:
Q. Example :
Methyl ester → Carboxylic acid (KOH/EtOH, 76% yield) → Amide (EDC/HOBt, R-NH₂)
Structure-Activity Relationship (SAR) Design
Q. Q5 (Advanced): How to design analogs to optimize kinase inhibition?
Methodological Answer:
- Core Modifications : Introduce electron-withdrawing groups (e.g., Br, CF₃) at the 5-position to enhance binding to ATP pockets .
- Side Chain Diversity : Attach arylacetylene or benzoyl groups at the 3-position via Sonogashira or Suzuki-Miyaura coupling (e.g., 3-phenylethynyl derivatives, 51% yield) .
Data Insight : 5-Iodo analogs show improved selectivity over 5-bromo derivatives in kinase assays due to enhanced hydrophobic interactions .
Analytical Troubleshooting
Q. Q6 (Advanced): How to address inconsistent HPLC purity results?
Methodological Answer:
- Column Selection : Use a C18 column with 0.1% TFA in water/acetonitrile gradients to resolve iodinated byproducts.
- Detection : UV at 254 nm (strong absorption for aromatic/iodinated compounds).
- Common Artifacts : Check for deiodination (e.g., via LC-MS) if storage conditions (light, temperature) are suboptimal .
Stability and Storage
Q. Q7 (Basic): What storage conditions prevent decomposition?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to minimize radical-mediated deiodination.
- Moisture Control : Use desiccants (silica gel) to prevent ester hydrolysis .
Conflicting Data Resolution
Q. Q8 (Advanced): How to reconcile discrepancies in reported iodination yields?
Methodological Answer: Variables affecting yield include:
- Stoichiometry : NIS ≥1.1 equiv. ensures complete conversion.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may favor side reactions vs. acetone .
- Reaction Monitoring : Use TLC (UV-active) or inline IR to track iodine incorporation.
Derivative Synthesis
Q. Q9 (Advanced): How to synthesize glyoxylate derivatives from this compound?
Methodological Answer:
- Oxidation : Treat with MnO₂ in THF to oxidize the methyl ester to a glyoxylate group (e.g., yielding Methyl 7-azaindole-3-glyoxylate) .
- Applications : Glyoxylates serve as intermediates for protease inhibitors or fluorescent probes .
Mechanistic Insights
Q. Q10 (Advanced): What is the mechanism of iodination at the 5-position?
Methodological Answer: The reaction proceeds via electrophilic aromatic substitution (EAS) :
I⁺ Generation : NIS reacts with acetone to release iodine(I).
Electrophilic Attack : I⁺ targets the electron-rich 5-position of the pyrrolopyridine core.
Rearomatization : Loss of H⁺ regenerates aromaticity, stabilized by the carboxylate group .
Supporting Evidence : DFT calculations for analogous systems confirm preferential iodination at the 5-position due to resonance stabilization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
